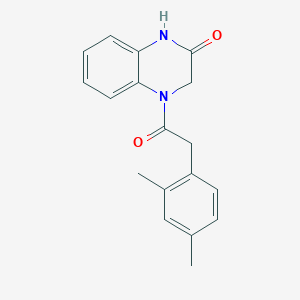

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-(2,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-8-14(13(2)9-12)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDOPNGTZOUQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution via Chloroacetyl-Quinoxaline Intermediate

The most widely reported method involves reacting 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one with 2,4-dimethylaniline under basic conditions. This two-step process begins with the preparation of the chloroacetyl-quinoxaline precursor, followed by displacement of the chloride group by the amine nucleophile.

Reaction Conditions and Mechanism

In a typical procedure, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol) is suspended in 2-propanol with sodium bicarbonate (0.7 g, 8.35 mmol) and 2,4-dimethylaniline (0.67 g, 5.57 mmol). The mixture is refluxed for 8 hours, with reaction progress monitored by TLC (chloroform/ethyl acetate). The base facilitates deprotonation of the aniline, enhancing its nucleophilicity to attack the electrophilic chloroacetyl carbon. Post-reaction, cooling induces crystallization, yielding the target compound as colorless chunks after washing with chloroform and methanol.

Yield and Scalability

This method achieves a reference yield of 75.1%, attributed to the stability of the quinoxaline core and the efficiency of the substitution reaction. Industrial scalability is feasible due to mild conditions and readily available starting materials.

Optimization and Reaction Condition Analysis

Solvent and Base Selection

The nucleophilic substitution method employs 2-propanol for its moderate polarity, which solubilizes both the quinoxaline precursor and aniline while facilitating reflux. Sodium bicarbonate acts as a mild base, avoiding side reactions such as quinoxaline ring decomposition.

Temperature and Time Dependence

Reflux conditions (∼82°C for 2-propanol) ensure sufficient energy for substitution without degrading heat-sensitive groups. Prolonged reaction times (>8 hours) are necessary for complete conversion, as shorter durations leave unreacted starting material.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide, used in the acyl chloride route, improve interfacial reactions in biphasic systems (e.g., cyanidation). Crown ethers (e.g., 18-crown-6) similarly enhance nucleophilicity in nonpolar solvents.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

The product from the nucleophilic substitution route is purified via slow evaporation from an acetone-DMF (dimethylformamide) mixture. DMF’s high polarity solubilizes the compound at elevated temperatures, while acetone’s lower polarity induces crystallization upon cooling.

Hydrogen Bonding and Crystal Stability

The crystal structure is stabilized by N–H···O hydrogen bonds, forming an eight-membered ring motif (R₂²⁸). This intermolecular interaction ensures a dense packing arrangement, confirmed by single-crystal X-ray diffraction in related compounds.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR : Peaks corresponding to the quinoxaline protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and acetyl moiety (δ 3.8–4.1 ppm).

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹).

Purity Assessment

Gas chromatography (GC) with methanol derivatization confirms >99% purity for intermediates like 2,4-dimethylphenylacetyl chloride. HPLC analysis of the final product typically shows a single peak, indicating high chemical homogeneity.

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Acyl Chloride Coupling |

|---|---|---|

| Yield | 75.1% | ~73–75% |

| Reaction Steps | 2 | 4 |

| Scalability | High | Moderate |

| Intermediate Handling | Simple purification | Requires acyl chloride isolation |

The nucleophilic substitution route is preferred for its simplicity and fewer steps, while the acyl chloride method offers modularity for structural analogs.

Industrial Applications and Process Considerations

Cost-Effectiveness

p-Xylene, a common solvent and starting material in the acyl chloride route, reduces raw material costs. Sodium cyanide, though hazardous, is employed in closed systems to mitigate risks.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under reflux conditions.

Substitution: Electrophilic reagents like halogens, nitrating agents; reactions are carried out in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoxaline N-oxides

Reduction: Reduced quinoxaline derivatives

Substitution: Various substituted quinoxaline derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethylphenyl group can enhance binding affinity and specificity, while the quinoxaline core can facilitate interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Functional Differences

- 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 106595-91-9): This derivative substitutes the acetyl group with a benzyl moiety. However, the lack of an acetyl linker may limit conformational flexibility, impacting target engagement .

- 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one: The benzylsulfanyl group introduces sulfur-based hydrogen-bonding capabilities. Crystallographic studies reveal that this compound forms inversion dimers via N–H···O interactions, a feature absent in the 2,4-dimethylphenyl analog due to steric hindrance from the methyl groups .

- 4-(2-(4-Cyanophenyl)aminoquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6l): This derivative combines a quinazoline moiety with a cyano group. The electron-withdrawing cyano group enhances electrophilicity, contrasting with the electron-donating methyl groups in the target compound. Such differences influence redox stability and interactions with enzymes like tubulin, as seen in antitumor assays .

Antitumor Potential

Compounds such as 6d and 6e () induce G2/M cell cycle arrest, mimicking the action of combretastatin A-4 (CA-4). The target compound’s 2,4-dimethylphenyl group may enhance microtubule destabilization compared to smaller substituents, though its exact efficacy requires empirical validation .

sGC Agonism

emphasizes that dicarboxylic 3,4-dihydroquinoxalin-2(1H)-ones exhibit superior sGC activation. The target compound’s acetyl group lacks the carboxylic acid functionality critical for ionic interactions with sGC, suggesting lower agonistic activity. However, its lipophilic substituents could improve tissue penetration .

Physicochemical and Structural Properties

*Predicted using fragment-based methods.

Biologische Aktivität

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxalinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.34 g/mol

- CAS Number : 952887-73-9

The compound features a quinoxalinone core with a dimethylphenylacetyl substituent, which is crucial for its biological activity. The presence of the dimethyl group enhances lipophilicity and potentially increases cellular permeability.

The biological activity of 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in cancer progression .

- Receptor Modulation : It can modulate receptor activities by binding to specific sites, influencing downstream signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Research indicates that 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anticancer properties. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines:

The compound's efficacy against cancer cells is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains:

These findings indicate potential as a therapeutic agent against drug-resistant pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoxalinones similar to 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one:

- Inhibition of PKMYT1 : A study identified derivatives with enhanced potency against PKMYT1 through structural modifications that increased binding affinity .

- Anticancer Mechanisms : Investigations into the apoptotic pathways activated by this compound revealed that it triggers caspase-dependent mechanisms leading to cell death in cancerous cells .

- Synergistic Effects : Research has indicated that combining this compound with other agents may enhance its antimicrobial efficacy through synergistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.